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molecular formula C13H13NO2 B1647118 Ethyl 2-(isoquinolin-5-yl)acetate

Ethyl 2-(isoquinolin-5-yl)acetate

Cat. No. B1647118
M. Wt: 215.25 g/mol
InChI Key: FWMLXBPKXUWATL-UHFFFAOYSA-N
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Patent
US06933311B2

Procedure details

The product of Example 70C (1.43 g, 5.23 mmol) in absolute ethanol (200 mL) was treated with dry 10% Pd/C (0.122 g) and triethylamine (10.4 mL). The reaction mixture was stirred at 60° C. for 6 hours under H2 (60 psi), filtered and the filtrate concentrated under reduced pressure. The residue was purified by column chromatography (5% methanol/CH2Cl2) to provide the title compound as light brown oil (0.93 g, 67%). MS (ESI+) m/z 216 (M+H)+, (ESI−) m/z 214 (M−H)−; 1H NMR (DMSO-d6, 300 MHz) δ 1.17 (t, J 7.1, 3H), 4.09 (q, J 7.1, 2H), 4.17 (s, 2H), 7.64 (m, 1H), 7.72 (d, J 6.2, 1H), 7.81 (d, J 5.7, 1H), 8.07 (d, J 7.9, 1H), 8.54 (d, J 6.1, 1H), 9.33 (s, 1H).
Name
product
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH:13]=[CH:14][N:15]=[CH:16]2)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=O)C>C(O)C>[CH:16]1[C:17]2[C:12](=[C:11]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:20]=[CH:19][CH:18]=2)[CH:13]=[CH:14][N:15]=1

Inputs

Step One
Name
product
Quantity
1.43 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OCC)C1=C2C=CN=CC2=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 6 hours under H2 (60 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with dry 10% Pd/C (0.122 g) and triethylamine (10.4 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (5% methanol/CH2Cl2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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